molecular formula C19H29NO2 B14224656 N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine CAS No. 573975-98-1

N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine

Cat. No.: B14224656
CAS No.: 573975-98-1
M. Wt: 303.4 g/mol
InChI Key: ZYOAEVKDUIZUMA-UHFFFAOYSA-N
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Description

N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes an undec-10-en-1-yl group attached to a phenyl ring through an ether linkage, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine typically involves the reaction of 4-hydroxybenzaldehyde with undec-10-en-1-ol in the presence of a suitable catalyst to form the ether linkage. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with lipid membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)hydroxylamine: Lacks the undec-10-en-1-yl group, resulting in different physical and chemical properties.

    N-(4-Methoxyphenyl)hydroxylamine: Contains a methoxy group instead of the undec-10-en-1-yl group, leading to variations in reactivity and applications.

Uniqueness

N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine is unique due to its combination of a long alkyl chain and a hydroxylamine group, which imparts distinct solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

573975-98-1

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[1-(4-undec-10-enoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C19H29NO2/c1-3-4-5-6-7-8-9-10-11-16-22-19-14-12-18(13-15-19)17(2)20-21/h3,12-15,21H,1,4-11,16H2,2H3

InChI Key

ZYOAEVKDUIZUMA-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCCCCCCCCCC=C

Origin of Product

United States

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